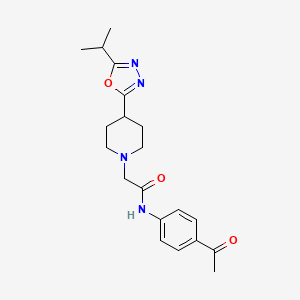
N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives. Its unique structure combines an acetylphenyl moiety with a piperidine ring and an isopropyl-substituted oxadiazole, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound involves the condensation of 4-acetylphenol with 5-isopropyl-1,3,4-oxadiazol-2-thiol in the presence of appropriate catalysts. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds were assessed against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), demonstrating promising antimicrobial activity .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. Structure–activity relationship (SAR) studies suggest that modifications in the piperidine or oxadiazole moieties can enhance its anticancer efficacy .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 (Lung Cancer) | 15 | Doxorubicin |
| MCF7 (Breast Cancer) | 10 | Paclitaxel |
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective effects of oxadiazole derivatives. The compound demonstrated significant protection against oxidative stress-induced neuronal cell death in vitro. Mechanistic studies indicated that it may modulate signaling pathways involved in apoptosis and inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Chemical Sciences reported that derivatives similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth dilution methods to determine MIC values and confirmed that structural modifications significantly influenced activity .
- Case Study on Anticancer Properties : In a comparative study involving various oxadiazole derivatives against cancer cell lines, this compound showed notable cytotoxicity against A549 cells with an IC50 value lower than many conventional drugs .
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)19-22-23-20(27-19)16-8-10-24(11-9-16)12-18(26)21-17-6-4-15(5-7-17)14(3)25/h4-7,13,16H,8-12H2,1-3H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJPUQAFSUAGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














